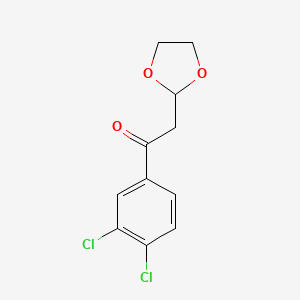

1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

描述

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-2-1-7(5-9(8)13)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYIWEIDOKUONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204791 | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-49-6 | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves:

- Starting from a halogenated acetophenone derivative (such as 2,4-dichloroacetophenone or 3,4-dichloroacetophenone).

- Formation of the ethanone intermediate by reaction with nucleophiles such as triazole or other heterocycles.

- Ketalization of the ethanone with 1,2- or 1,3-diols (e.g., 1,2-propanediol or 1,2-pentanediol) to form the 1,3-dioxolane ring.

This process can be summarized as a sequence of acylation, nucleophilic substitution, and ketal formation steps.

Preparation of the Ethanone Intermediate

The key intermediate 1-(3,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone or related compounds are prepared by alkylation of triazole with halogenated acetophenones or their bromomethyl derivatives.

- React 3,4-dichloroacetophenone or its α-bromo derivative with 1H-1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF).

- Use a base such as triethylamine to facilitate the substitution.

- Control temperature carefully, often keeping it below 0 °C during addition to avoid side reactions.

- Purify the product by recrystallization from isopropanol or similar solvents.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of triazole | 3,4-dichloroacetophenone + 1H-1,2,4-triazole, DMF, triethylamine, 0 °C to RT | ~22.7% | White solid after recrystallization |

Ketalization to Form the 1,3-Dioxolane Ring

The ethanone intermediate undergoes ketalization with diols to form the 1,3-dioxolane ring, stabilizing the ketone and introducing the dioxolane moiety.

- Mix ethanone intermediate with a diol such as 1,2-propanediol or 1,2-pentanediol.

- Add an acid catalyst, commonly p-toluenesulfonic acid or trifluoromethanesulfonic acid.

- Perform the reaction under reflux in an organic solvent like cyclohexane, toluene, or benzene.

- Use azeotropic removal of water to drive the equilibrium toward ketal formation.

- After completion, wash with water, separate phases, and purify by recrystallization.

Alternative Synthetic Routes and Variations

Use of Tosylated Glycerol Intermediates: Tosylation of isopropylidene glycerol followed by hydrolysis and ketalization with dichlorophenyl acetophenone derivatives has been reported. This method allows stereochemical control and isolation of cis/trans isomers of the dioxolane ring.

Direct Acetalization of 1-Ar-2-haloethanones: Reacting 1-(2,4-dichlorophenyl)-2-haloethanone with 1,2,3-propanetriol in presence of strong acid catalysts under reflux with azeotropic water removal to form the dioxolane ring, followed by further functionalization steps.

Summary Table of Key Preparation Steps

Research Findings and Notes

The ketalization step is critical for the stereochemical outcome and stability of the dioxolane ring. Predominantly the cis isomer forms (~3:1 cis:trans ratio) and can be separated by chromatography.

Acid catalysts such as p-toluenesulfonic acid and trifluoromethanesulfonic acid are effective in promoting ketal formation at reflux temperatures.

The choice of solvent influences the reaction rate and ease of water removal; cyclohexane and toluene are commonly used for their suitable boiling points and azeotropic properties.

Purification typically involves recrystallization from isopropyl ether, ethanol, or methylcyclohexane to achieve high purity (>97%).

Yields for the ketalization step are generally very high (>95%), while the initial alkylation step can have moderate yields (~20-30%) depending on conditions and substrates.

化学反应分析

Types of Reactions

1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

The compound 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone , often referred to as a dioxolane derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, particularly in the fields of agrochemicals, pharmaceuticals, and materials science.

Chemical Properties and Structure

This compound features a dichlorophenyl group attached to a dioxolane ring, contributing to its reactivity and potential as a versatile compound. The molecular formula is , with a molecular weight of approximately 265.1 g/mol. The presence of the dioxolane moiety enhances solubility and stability in various solvents, making it suitable for diverse applications.

Applications in Agrochemicals

Pesticide Formulation : One of the primary applications of this compound is as a penetration enhancer in agrochemical formulations. Research indicates that it can improve the efficacy of herbicides by facilitating their absorption into plant tissues. This property is crucial for enhancing the effectiveness of active ingredients in herbicide formulations, thereby reducing the necessary dosage and minimizing environmental impact .

Case Study : A study published on the use of penetration enhancers in herbicides highlighted that formulations containing this compound demonstrated significantly improved absorption rates compared to standard formulations. This resulted in enhanced weed control efficacy without increasing toxicity levels to non-target organisms .

Pharmaceutical Applications

Drug Development : In pharmaceutical research, this compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its structural similarities to known therapeutic agents. Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting various diseases.

Case Study : A recent investigation into dioxolane derivatives revealed that modifications to the dioxolane ring can lead to compounds with anti-inflammatory and analgesic properties. The study found that derivatives similar to this compound exhibited promising results in preclinical trials, indicating potential for further development into therapeutic agents .

Materials Science Applications

Polymer Chemistry : The compound's unique structure allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Dioxolane-containing polymers have been studied for their application in coatings and adhesives due to their improved adhesion properties and resistance to environmental degradation.

Case Study : Research on polymer blends incorporating this compound showed enhancements in tensile strength and flexibility compared to traditional polymers. These properties make such materials suitable for use in automotive and aerospace industries where durability and performance are critical .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Agrochemicals | Penetration enhancer for herbicides | Improved absorption and efficacy |

| Pharmaceuticals | Potential API for drug development | Modulation of biological pathways |

| Materials Science | Polymer synthesis | Enhanced thermal stability and durability |

作用机制

The mechanism of action of 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, differing in substituent positions, functional groups, or biological activity:

Physical and Chemical Properties

- Solubility and Stability: The dioxolane group enhances solubility in organic solvents compared to non-protected ketones. For example, 7c () is a liquid, suggesting lower melting points than crystalline dichloroacetophenones .

- Electronic Effects : The 3,4-dichloro substitution reduces electron density on the phenyl ring, making the ketone more electrophilic than analogues with methoxy or hydroxy groups (e.g., compounds in ) .

生物活性

1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to synthesize existing knowledge regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the dioxolane ring is significant as it often contributes to the biological activity of compounds due to its structural properties.

Biological Activity Overview

Research indicates that derivatives of dioxolanes exhibit various biological activities. Notably, compounds containing the 1,3-dioxolane structure have demonstrated antibacterial and antifungal properties.

Antifungal Activity

A study highlighted that certain 1,3-dioxolane derivatives showed significant antifungal activity against Candida albicans, a common fungal pathogen. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 625 µg/mL against specific strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 4 | 625 | Staphylococcus aureus |

| Compound 6 | 1250 | Staphylococcus epidermidis |

| Compound 8 | 625 | Pseudomonas aeruginosa |

The antifungal activity of dioxolane derivatives is primarily attributed to their ability to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to compromised membrane integrity and ultimately cell death .

Case Studies

- Synthesis and Testing : In a study where various dioxolane derivatives were synthesized, it was found that those with specific substituents at the 3 and 4 positions exhibited enhanced antibacterial and antifungal activities. The study systematically evaluated the biological efficacy of these compounds against a range of pathogens .

- Comparative Analysis : A comparative analysis indicated that the presence of chlorine substituents significantly increased the biological activity of these compounds. For instance, derivatives with dichlorophenyl groups consistently showed superior antimicrobial properties compared to their non-chlorinated counterparts .

常见问题

Q. What are the established synthetic routes for 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and how can reaction efficiency be optimized?

A common method involves nucleophilic substitution under basic conditions. For example, 2,3-dichloro-4-methoxy-acetophenone reacts with 2-(2-bromoethyl)-1,3-dioxolane in DMF with potassium carbonate as a base at 80°C for 2 hours, yielding the target compound in ~85% yield. Key optimization factors include maintaining anhydrous conditions, precise temperature control, and stoichiometric excess of the dioxolane reagent to drive the reaction .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the dioxolane ring and aromatic substituents. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s dioxolane group may hydrolyze under strongly acidic or prolonged aqueous conditions. Storage in anhydrous environments at 4°C in inert atmospheres (e.g., argon) is advised. Consult safety data sheets (SDS) for specific handling precautions, including PPE requirements .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxolane group during synthetic modifications?

The dioxolane ring acts as a protecting group for carbonyl moieties. Under acidic conditions (e.g., HCl in acetic acid), it undergoes hydrolysis to regenerate the ketone, as demonstrated in related compounds. Kinetic studies using HPLC or in-situ IR can monitor deprotection rates, with reaction efficiency dependent on acid strength and solvent polarity .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 or SHELXTL) provides precise bond lengths and angles. For example, a related dichloro-phenyl ethanone derivative showed a planar aromatic ring and dihedral angles of 12.3° between the dioxolane and phenyl groups. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .

Q. What strategies mitigate conflicting spectral data during structural elucidation?

Contradictions between NMR and MS data often arise from impurities or tautomerism. Employ orthogonal techniques:

Q. How can researchers design structure-activity relationship (SAR) studies for pharmacological applications?

Modify the dichloro-phenyl or dioxolane moieties to assess bioactivity changes. For example:

- Replace chlorine with fluorine to study electronic effects.

- Vary dioxolane substituents to probe steric influences. Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking to correlate structural features with activity .

Q. What analytical methods quantify degradation products under stressed conditions?

Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS or GC-MS identify hydrolysis byproducts like 1-(3,4-dichloro-phenyl)ethanone. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC or inline FTIR to minimize side products.

- Crystallography : Use twin refinement in SHELXL for crystals with twinning pathologies .

- Bioactivity : Prioritize compounds with logP <5 and topological polar surface area (TPSA) <90 Ų for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。